5-Bromo-2-chloro-4-fluorophenyl acetate
Description
Contextual Significance of Polyhalogenated Aromatic Systems in Advanced Chemical Research
Polyhalogenated aromatic hydrocarbons (PHAHs) are organic compounds that feature multiple halogen atoms attached to a planar aromatic ring system. mdpi.com These systems are of significant interest in advanced chemical research due to the profound influence of halogen atoms on the electronic and steric properties of the aromatic ring. The incorporation of halogens like bromine, chlorine, and fluorine can dramatically alter a molecule's reactivity, lipophilicity, and metabolic stability. nih.govresearchgate.net
In medicinal chemistry, halogenation is a key strategy for optimizing drug candidates. acs.org Halogen atoms can form halogen bonds, which are non-covalent interactions that can influence protein-ligand binding. Furthermore, the strategic placement of halogens can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug. nih.gov In materials science, polyhalogenated aromatics are used as building blocks for polymers, liquid crystals, and other functional materials where their specific electronic properties are advantageous. science.gov However, the synthesis and manipulation of these compounds require careful control due to the potential for complex reaction pathways. science.gov
The Role of Acetate (B1210297) Functionalities in Aromatic Scaffolds
The acetate group (–OCOCH₃) is a crucial functionality in organic synthesis, particularly when attached to an aromatic scaffold (a phenyl acetate). Phenyl acetate itself is an important intermediate in the pharmaceutical industry. google.comnih.gov The acetate group can serve multiple roles:
Protecting Group: It is commonly used as a protecting group for the hydroxyl functionality of phenols. The acetylation of a phenol (B47542) is a straightforward reaction, and the resulting acetate is stable to many reaction conditions but can be easily cleaved (deprotected) under basic or acidic hydrolysis to regenerate the phenol.
Activating/Directing Group: While less activating than a hydroxyl group, the acetate group is an ortho-, para-director in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization on the aromatic ring.
Synthetic Handle: The ester functionality can be hydrolyzed to a phenol, which can then be converted into other functional groups, such as ethers or triflates, providing a versatile handle for cross-coupling reactions. rsc.org The acetate ligand also plays a significant role in transition metal-catalyzed reactions, including C-H activation processes. researchgate.net
Overview of Synthetic Challenges for Highly Substituted Aromatic Compounds
The synthesis of highly substituted, and particularly polysubstituted, aromatic compounds presents significant challenges to synthetic chemists. scitechdaily.comrsc.org These challenges often stem from issues of regioselectivity and the cumulative electronic effects of multiple substituents.
Key synthetic hurdles include:
Regiocontrol: Introducing multiple different substituents at specific positions on an aromatic ring is difficult. Standard electrophilic aromatic substitution reactions on a substituted ring can often lead to mixtures of isomers, which are difficult to separate. acs.org
Steric Hindrance: As more substituents are added to a ring, steric hindrance can prevent or slow down subsequent reactions at adjacent positions.
Altered Reactivity: The presence of multiple electron-withdrawing groups (like halogens) can deactivate the ring towards further electrophilic substitution, requiring harsh reaction conditions. Conversely, multiple activating groups can lead to over-reaction or side reactions.
Table 1: Key Synthetic Challenges for Polysubstituted Arenes
| Challenge | Description |
|---|---|
| Regioselectivity | Controlling the precise position of incoming functional groups on an already substituted ring is difficult and often yields isomeric mixtures. acs.org |
| Steric Effects | Existing substituents can physically block access to adjacent sites on the ring, impeding further reactions. nih.gov |
| Electronic Deactivation | Multiple electron-withdrawing groups make the ring less nucleophilic, requiring harsh conditions for subsequent electrophilic substitutions. |
Research Gaps and Opportunities in the Chemistry of 5-Bromo-2-chloro-4-fluorophenyl Acetate
While the precursors to this compound, such as 5-bromo-2-chlorobenzoic acid chemicalbook.com and 5-bromo-2-chloro-4-fluorophenol (B115098) lzchemical.com, are known compounds, there is a notable lack of specific research on the acetate derivative itself. This represents a significant research gap.
The primary opportunity lies in the synthesis and characterization of this compound and the exploration of its reactivity. Its highly substituted and electronically complex aromatic ring makes it a potentially valuable building block for creating even more complex molecules. Specific areas for future investigation include:
Synthesis and Characterization: Developing an efficient and high-yielding synthesis, likely through the acetylation of 5-bromo-2-chloro-4-fluorophenol, and fully characterizing its physical and spectroscopic properties.
Reactivity Studies: Investigating its behavior in various organic reactions, such as nucleophilic aromatic substitution (targeting the fluorine or chlorine atoms), metal-catalyzed cross-coupling reactions (at the bromine site), and ortho-lithiation directed by the acetate group.
Application as a Synthetic Intermediate: Utilizing this compound as a key intermediate in the synthesis of novel pharmaceutical, agrochemical, or material science targets. The differential reactivity of the three distinct halogen atoms (F, Cl, Br) offers a platform for sequential and site-selective modifications.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅BrClFO₂ |
| Molecular Weight | 267.48 g/mol |
| General Appearance | Expected to be a solid or liquid at room temperature. |
| Precursor Compound | 5-Bromo-2-chloro-4-fluorophenol |
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl) acetate |
InChI |
InChI=1S/C8H5BrClFO2/c1-4(12)13-8-2-5(9)7(11)3-6(8)10/h2-3H,1H3 |
InChI Key |
SGMIUKOGIHWZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1Cl)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Chloro 4 Fluorophenyl Acetate and Analogous Structures
Direct Acetylation Strategies for 5-Bromo-2-chloro-4-fluorophenol (B115098) Precursors
The most direct route to 5-bromo-2-chloro-4-fluorophenyl acetate (B1210297) involves the esterification (acetylation) of its corresponding phenolic precursor, 5-bromo-2-chloro-4-fluorophenol. This transformation is a fundamental process in organic synthesis, with both conventional and modern catalytic methods available. mdpi.com
Conventional Acetylation Protocols (e.g., Acid Anhydrides, Acetyl Halides)
Conventional acetylation of phenols is a well-established and widely practiced method. mdpi.com It typically involves the reaction of the phenol (B47542) with an acetylating agent such as acetic anhydride (B1165640) (Ac₂O) or acetyl chloride (AcCl). These reactions are often performed in the presence of a base, which acts as a catalyst and neutralizes the acidic byproduct.
Common bases used for this purpose include tertiary amines like pyridine (B92270) or triethylamine. mdpi.com The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acetylating agent. The base facilitates this by deprotonating the phenol, increasing its nucleophilicity, and by activating the acetylating agent. Alternatively, strong acid catalysts can be used, although this is less common for phenols. asianpubs.org The reaction is typically robust, high-yielding, and proceeds under mild conditions. mdpi.com
| Acetylating Agent | Catalyst/Base | Typical Solvent | Byproduct | General Applicability |
|---|---|---|---|---|
| Acetic Anhydride (Ac₂O) | Pyridine, Triethylamine (Et₃N), DMAP | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or neat | Acetic Acid | Widely used, moderate reactivity, good for laboratory and industrial scale. mdpi.comfrontiersin.org |
| Acetyl Chloride (AcCl) | Pyridine, Triethylamine (Et₃N) | Dichloromethane (DCM), Diethyl ether | Hydrochloric Acid (HCl) | Highly reactive, often faster than Ac₂O, but generates corrosive HCl. asianpubs.orglew.ro |
| Acetic Anhydride (Ac₂O) | Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃) | Ethyl acetate, Toluene | Acetic Acid | A milder, greener alternative to amine bases. mdpi.com |
Catalytic Approaches in Acetylation (e.g., Lewis Acid Catalysis, Organocatalysis)
To improve efficiency, reduce waste, and operate under even milder conditions, various catalytic methods for acetylation have been developed. These approaches often offer enhanced reaction rates and selectivity. researchgate.net
Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), and various metal triflates can catalyze the acetylation of alcohols and phenols. asianpubs.orgnih.gov The Lewis acid activates the acetylating agent by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to attack by the phenolic hydroxyl group. These methods can be particularly useful for less reactive or sterically hindered phenols. asianpubs.org
Organocatalysis: Non-metallic, organic molecules can also serve as effective catalysts. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acetylation reactions, often used in catalytic amounts along with a stoichiometric base. frontiersin.org The mechanism involves the initial formation of a highly reactive N-acetylpyridinium intermediate, which is then readily attacked by the phenol. More recent developments include the use of other organocatalysts like tributylphosphine. frontiersin.org
| Catalyst Type | Example Catalyst | Acetylating Agent | Key Advantages |
|---|---|---|---|
| Lewis Acid | ZnCl₂, Sc(OTf)₃, InCl₃, ZrCl₄ | Acetic Anhydride, Acetyl Chloride | Effective for hindered or deactivated phenols, mild conditions. asianpubs.org |
| Organocatalyst (Nucleophilic) | 4-(Dimethylamino)pyridine (DMAP) | Acetic Anhydride | Highly efficient, used in small quantities, accelerates slow reactions. frontiersin.org |
| Organocatalyst (Acid) | p-Toluenesulfonic acid (p-TsOH) | Ethyl Acetate (as reagent and solvent) | High atom economy, utilizes a less reactive acetyl source. |
| Heterogeneous Catalyst | Zeolites, Acidic Clays | Acetic Anhydride | Easy catalyst separation and recycling. asianpubs.org |
Multistep Convergent and Linear Synthesis Routes
Constructing the 5-bromo-2-chloro-4-fluorophenol precursor from simpler aromatic starting materials requires careful strategic planning to ensure the correct placement of the three different halogen atoms and the hydroxyl group. This involves leveraging the directing effects of substituents in electrophilic aromatic substitution or employing more advanced regiochemical control strategies.
Strategic Halogenation of Aromatic Precursors (Bromination, Chlorination, Fluorination)
The synthesis of a polysubstituted phenol like 5-bromo-2-chloro-4-fluorophenol necessitates a sequence of halogenation reactions. The order of these steps is critical, as the existing substituents on the aromatic ring will dictate the position of the next incoming halogen. The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group. thieme-connect.com This powerful directing effect must be managed to achieve the desired 2,4,5-substitution pattern.
Regioselective halogenation aims to install a halogen atom at a specific position on an aromatic ring. In the context of phenols, electrophilic aromatic substitution is the most common mechanism. youtube.com The electron-rich nature of the phenol ring makes it highly reactive towards electrophiles.
Standard halogenating agents include elemental bromine (Br₂) and chlorine (Cl₂). However, for greater control and milder conditions, reagents like N-halosuccinimides (NBS for bromination, NCS for chlorination) are frequently employed. scientificupdate.comresearchgate.net The choice of solvent can also significantly influence selectivity; polar solvents can enhance reactivity, while nonpolar solvents often lead to milder reactions and potentially different product distributions. youtube.com For instance, bromination of phenol in a nonpolar solvent like carbon disulfide (CS₂) tends to favor monobromination, whereas in a polar solvent like water, it proceeds readily to the 2,4,6-tribromophenol. youtube.com
Catalysts can further enhance regioselectivity. For example, specific thiourea-based catalysts have been shown to direct the chlorination of phenols with NCS to favor either the ortho or para position with high selectivity. scientificupdate.com Palladium-catalyzed methods have also emerged as powerful tools for the regioselective C-H halogenation of arenes, offering substitution patterns that can be complementary to traditional electrophilic substitution. organic-chemistry.org
| Halogenation | Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) or Chlorinated Solvents | Generally gives mixtures of ortho and para isomers; selectivity can be controlled with specific catalysts. scientificupdate.com |
| Bromination | N-Bromosuccinimide (NBS) | CCl₄, CH₃CN, or HFIP | Highly effective for brominating activated rings like phenols. researchgate.net |
| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile, HFIP | Effective for introducing iodine onto electron-rich arenes. researchgate.net |
Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings that is often impossible with classical electrophilic substitution. wikipedia.org The strategy relies on a "directing metalation group" (DMG) on the aromatic ring, which complexes with a strong organolithium base (e.g., n-butyllithium), directing the deprotonation of the nearest (ortho) C-H bond. organic-chemistry.org This creates a stabilized aryllithium intermediate, which can then be quenched with an electrophile—such as a halogen source—to install a substituent with perfect ortho regioselectivity. wikipedia.orgunblog.fr
For phenols, the acidic hydroxyl proton would be preferentially removed by the strong base. Therefore, it must first be converted into a suitable DMG. The aryl O-carbamate group (e.g., -OCONEt₂) is one of the most powerful DMGs known. nih.gov A synthetic sequence could involve:
Protection of the phenol's hydroxyl group as an O-carbamate.
Ortho-lithiation using a strong base like s-butyllithium in the presence of TMEDA.
Quenching the resulting aryllithium with an electrophilic halogen source (e.g., C₂Cl₆ for chlorination, 1,2-dibromoethane (B42909) for bromination).
Deprotection of the carbamate (B1207046) to reveal the functionalized phenol.
This methodology provides a robust and highly predictable way to introduce halogens adjacent to the hydroxyl group, enabling the synthesis of complex, polysubstituted aromatic structures. nih.govuwindsor.ca
| Directing Group (DMG) | Base | Typical Electrophile (for Halogenation) | Comments |
|---|---|---|---|
| -OCONEt₂ (O-Carbamate) | s-BuLi / TMEDA | C₂Cl₆, Br₂, I₂ | A very strong and reliable DMG derived from a phenol. nih.govuwindsor.ca |
| -OMe (Methoxy) | n-BuLi, s-BuLi | Hexachloroethane | A moderately powerful DMG. wikipedia.org |
| -CONEt₂ (Amide) | s-BuLi / TMEDA | Br₂, I₂ | A strong C-linked DMG. organic-chemistry.org |
| -F (Fluoro) | n-BuLi / t-BuOK | Various | Halogens themselves can act as moderate DMGs. |
Introduction of the Acetate Moiety at Advanced Synthetic Stages
The synthesis of complex molecules such as 5-Bromo-2-chloro-4-fluorophenyl acetate often involves a multi-step sequence where the introduction of the acetate group is strategically placed at an advanced stage. This late-stage functionalization is a common tactic employed to circumvent the potential cleavage of the ester under harsh reaction conditions that might be necessary for earlier steps, such as halogenation or other carbon-carbon bond-forming reactions. The ester group, while relatively stable, can be susceptible to hydrolysis under either acidic or basic conditions.
The acetylation of the precursor phenol, 5-bromo-2-chloro-4-fluorophenol, is typically achieved through reaction with an acetylating agent like acetic anhydride or acetyl chloride. quora.comasianpubs.org These reactions can be sluggish but are often accelerated by the use of an acid or base catalyst. quora.com In many instances, the reaction can be performed under mild conditions. For example, phenols can be efficiently acetylated using acetic anhydride in the presence of a catalyst or under solvent-free conditions at moderate temperatures. mdpi.comresearchgate.net The choice of reagent and conditions is critical to ensure high conversion and to prevent the formation of byproducts. A general scheme for this transformation is the O-acylation of the corresponding phenol, which is the primary product in these reactions. quora.com
Phase transfer catalysis (PTC) presents another efficient method for the synthesis of phenolic esters. lew.ro This technique involves the reaction of the phenol with an alkanoyl chloride in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide) with a phase transfer catalyst like a quaternary ammonium (B1175870) salt. lew.ro This method is advantageous as it can be performed at low temperatures (e.g., 0°C), proceeds rapidly, and often results in high yields and purity of the desired ester. lew.ro The mechanism involves the formation of a phenoxide-catalyst ion pair in the organic phase, which then reacts with the acetylating agent. lew.ro
Protecting Group Strategies in the Synthesis of Halogenated Phenols
In the multi-step synthesis of highly substituted phenols, the hydroxyl group often requires protection to prevent unwanted side reactions. The phenolic hydroxyl group is acidic enough to react with various bases and nucleophiles and is a powerful activating group for electrophilic aromatic substitution, which can interfere with desired transformations on the aromatic ring. oup.com Therefore, temporarily masking the phenol as an ether or an ester is a common and crucial strategy. oup.com
The choice of protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its removal (deprotection) under conditions that will not affect other parts of the molecule. wikipedia.org Ethers, such as benzyl (B1604629) (Bn) or various silyl (B83357) ethers (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS)), are widely used protecting groups for phenols. oup.comutsouthwestern.edu Ether protecting groups are generally stable to basic conditions. oup.com Benzyl ethers can be removed by hydrogenolysis, while silyl ethers are typically cleaved using a fluoride (B91410) ion source. oup.com
Acetals are another class of protecting groups, resistant to bases but removable under acidic conditions. oup.com The acetate group itself can be considered a protecting group. It is stable to certain oxidative and acidic conditions but can be readily removed by base-catalyzed hydrolysis. oup.com The selection of an appropriate protecting group is a key aspect of synthetic planning, enabling chemoselectivity in complex syntheses. wikipedia.orgjocpr.com Orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are particularly valuable in the synthesis of complex molecules with multiple functional groups. wikipedia.orgjocpr.com
Table 1: Comparison of Common Protecting Groups for Phenols
| Protecting Group | Abbreviation | Typical Introduction Reagents | Deprotection Conditions | Stability Profile |
|---|---|---|---|---|
| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Base (e.g., NaOH, K2CO3), Acid | Stable to mild acid, oxidation. Labile to base. |
| Benzyl | Bn | Benzyl Bromide (BnBr), Base | Hydrogenolysis (H2, Pd/C) | Stable to acid, base, oxidation, reduction. |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acid | Stable to base. Labile to acid and fluoride. |
| Tetrahydropyranyl | THP | Dihydropyran, Acid catalyst | Aqueous Acid | Stable to base, nucleophiles, reducing agents. |
Novel Synthetic Approaches and Green Chemistry Considerations
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods, particularly for scalable production. beilstein-journals.orgyoutube.com This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com The high surface-area-to-volume ratio in flow reactors enables superior heat transfer, which is critical for managing highly exothermic reactions and improving safety. youtube.com
For the synthesis of this compound or its precursors, flow chemistry can offer enhanced reproducibility, higher yields, and improved safety. beilstein-journals.org For instance, hazardous reactions can be performed more safely on a large scale by minimizing the volume of reactive intermediates at any given time. acs.org A multi-step synthesis can be designed as a sequential flow process, where the output of one reactor is directly fed into the next, streamlining the entire manufacturing process and potentially reducing the need for intermediate purification steps. uc.pt This methodology has been successfully applied to a wide range of transformations, including Friedel-Crafts acylations and carbonylation reactions, which could be relevant for the synthesis of precursors to the target molecule. beilstein-journals.orgresearchgate.net The scalability of flow processes allows for a seamless transition from laboratory-scale synthesis to industrial production. mdpi.com
Recent advances in synthetic organic chemistry have highlighted the utility of photocatalytic and electrocatalytic methods, which often provide greener and more efficient reaction pathways. Visible-light photoredox catalysis has become a particularly powerful tool for a variety of transformations, including halogenation of organic compounds. mdpi.comnih.govresearchgate.net These methods utilize light energy to drive chemical reactions, often under very mild conditions at room temperature, which improves functional group tolerance and reduces energy consumption. nih.govmdpi.com
For a molecule like this compound, photocatalysis could be employed for the selective introduction of bromine or chlorine atoms onto the aromatic ring of a precursor molecule. mdpi.com Visible-light-mediated halogenation strategies have been shown to significantly improve reaction efficiency and reduce the toxicity associated with traditional halogenating agents. mdpi.comnih.gov While the application of photocatalysis to the halogenation of arenes is well-documented, its use for the direct acetylation of phenols is less common. researchgate.net However, the principles of photoredox catalysis could potentially be extended to develop novel acetylation methods, representing a promising area for future research. These techniques align with the principles of green chemistry by replacing hazardous reagents and minimizing harsh reaction conditions. mdpi.com
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. jddhs.com Solvent-free, or neat, reaction conditions are highly desirable as they can simplify purification, reduce waste, and lower costs. jddhs.comwhiterose.ac.uk
The acetylation of phenols to form aryl acetates is a reaction that is particularly amenable to solvent-free conditions. researchgate.net Studies have shown that a wide variety of alcohols and phenols can be efficiently acetylated with acetic anhydride in the absence of any solvent, often with just gentle heating. mdpi.comresearchgate.net For example, the conversion of phenol to phenyl acetate can be achieved by heating with acetic anhydride in a catalyst-free system. mdpi.comjetir.org In some cases, a solid, reusable catalyst can be employed to facilitate the reaction under solvent-free conditions, further enhancing the environmental credentials of the process. researchgate.net These methods not only reduce environmental impact but can also lead to higher reaction rates and yields compared to conventional methods in solution. researchgate.net
Table 2: Examples of Solvent-Free Acetylation of Phenols
| Acetylating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetic Anhydride | None | 120 | Varies | High | jetir.org |
| Acetic Anhydride | Zinc Zirconium Phosphate | Ambient | 45 min | 89 | researchgate.net |
| Acetic Anhydride | None | 60 | 12 h | Quantitative | mdpi.com |
| Acetic Anhydride | Zinc Chloride (ZnCl2) | Ambient | Varies | High | asianpubs.org |
Purification and Isolation Techniques for High-Purity Synthesis
Achieving high purity for an organic compound is essential, particularly for applications in materials science and pharmaceuticals. The final step in any synthesis is the purification and isolation of the target molecule, removing unreacted starting materials, reagents, catalysts, and any byproducts. emu.edu.tr For a solid compound like this compound, several standard techniques are employed. reachemchemicals.com
Recrystallization is a primary method for purifying solid organic compounds. allen.in It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Chromatography is another powerful and versatile purification technique. emu.edu.tr Column chromatography is commonly used for preparative scale purification. emu.edu.tr In this method, the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). emu.edu.tr A solvent or solvent mixture (the mobile phase) is used to elute the components of the mixture down the column at different rates based on their differing polarities and affinities for the stationary phase, allowing for their separation. emu.edu.tr
Filtration is a fundamental technique used to separate a solid product from the liquid in which it is suspended, such as after recrystallization or precipitation. emu.edu.tr Vacuum filtration is often used to speed up the process and efficiently dry the collected solid. reachemchemicals.com
Finally, after isolation, the purity of the compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR). emu.edu.trorgsyn.org
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 4 Fluorophenyl Acetate
Ester Hydrolysis and Transesterification Reactions
The ester functional group is a key site for chemical transformations, primarily through hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond, a process significantly influenced by the electronic nature of the phenyl ring.
Kinetics and Thermodynamics of Acetate (B1210297) Cleavage
The hydrolysis of phenyl acetate esters to yield a phenol (B47542) and an acetate salt is a well-studied reaction that can proceed under both acidic and basic conditions. For 5-Bromo-2-chloro-4-fluorophenyl acetate, the rate of this reaction is substantially affected by the substituents on the aromatic ring. The bromine, chlorine, and fluorine atoms are all electron-withdrawing groups. Their collective inductive effect makes the carbonyl carbon of the acetate group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Studies on similar substituted phenyl acetates have shown that electron-withdrawing groups enhance the rate of hydrolysis. stanford.edu The reaction is typically first-order and base-catalyzed. stanford.edu The presence of multiple halogens on the phenyl ring of this compound would be expected to significantly increase the rate of hydrolysis compared to unsubstituted phenyl acetate due to the stabilization of the resulting phenoxide leaving group. Kinetic studies on phenyl acetate hydrolysis have established that the reaction rate is proportional to catalyst concentrations at a constant pH. semanticscholar.org The activation energies for such reactions have also been shown to be dependent on reaction conditions and catalyst concentration. researchgate.netsci-hub.box
| Compound | Substituent Effect | Predicted Relative Rate of Hydrolysis |
|---|---|---|
| Phenyl Acetate | None (Reference) | 1 |
| 4-Nitrophenyl Acetate | Strongly Electron-Withdrawing | >>1 |
| 4-Chlorophenyl Acetate | Electron-Withdrawing | >1 |
| This compound | Strongly Electron-Withdrawing (Cumulative) | Significantly >1 |
Enzymatic Transformations of the Acetate Group
Esterase enzymes are capable of catalyzing the hydrolysis of ester bonds. nih.gov These biocatalysts, which include carboxylesterases, paraoxonases, and arylacetamide deacetylases, play significant roles in metabolism and detoxification. nih.gov Enzymes such as those in the α/β-hydrolase fold family utilize a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) to perform nucleophilic catalysis. mdpi.comnih.gov
The process involves the serine residue's hydroxyl group attacking the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" within the enzyme's active site before collapsing to form an acyl-enzyme complex and releasing the phenol. mdpi.com A subsequent attack by a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing acetic acid. The specific structure of this compound would determine its viability as a substrate, as it must fit appropriately within the active site of a given esterase. researchgate.net
Aromatic Substitution Reactions of the Halogenated Phenyl Ring
The polyhalogenated nature of the phenyl ring in this compound makes it a substrate for aromatic substitution reactions, though the specific type of substitution is heavily influenced by the electronic properties of the substituents.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Centers
Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub This reaction is uncommon for typical aryl halides but becomes favorable when the ring is electron-deficient. In this compound, the three halogen atoms act as electron-withdrawing groups, activating the ring for attack by nucleophiles.
The SNAr mechanism is a two-step addition-elimination process. pressbooks.pubyoutube.com First, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups at the ortho and/or para positions to the site of attack is crucial for stabilizing this intermediate. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
A key feature of the SNAr reaction is the leaving group trend. Contrary to SN1 and SN2 reactions, the rate-determining step is the initial nucleophilic attack. wikipedia.org Therefore, the reaction is fastest at the carbon atom that is most electrophilic. Due to fluorine's high electronegativity, the C-F bond is highly polarized, making the carbon it is attached to a prime target for nucleophilic attack. Consequently, the typical leaving group reactivity for SNAr is F > Cl > Br > I. researchgate.net For this compound, nucleophilic attack would be predicted to occur preferentially at the C-F bond (position 4).
| Halogen Leaving Group | Relative Reactivity | Reason |
|---|---|---|
| Fluorine (F) | Highest | Strong inductive effect makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack. |
| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, resulting in a less electrophilic carbon center. |
| Bromine (Br) | Intermediate | Similar reactivity to chlorine in this context. researchgate.net |
| Iodine (I) | Lowest | Least electronegative, resulting in the least electrophilic carbon center. |
Electrophilic Aromatic Substitution (EAS) on the Acetate-Substituted Phenyl Ring
While the electron-deficient nature of the ring favors nucleophilic substitution, electrophilic aromatic substitution (EAS) is significantly disfavored. All four substituents—acetoxy, bromo, chloro, and fluoro—are deactivating towards EAS. fiveable.memasterorganicchemistry.comyoutube.com This means they make the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). quizlet.comlibretexts.org
The directing effects of the substituents must also be considered. Halogens and the acetoxy group are ortho-, para-directors. In this compound, the only available position on the ring is C6. Analyzing the directing effects:
Acetoxy group (at C1): Directs ortho and para. The para position (C4) is occupied. One ortho position (C2) is occupied. It directs to the open C6 position.
Chloro group (at C2): Directs ortho and para. The ortho positions (C1, C3) and para position (C5) are occupied.
Fluoro group (at C4): Directs ortho and para. The ortho positions (C3, C5) and para position (C1) are occupied.
Bromo group (at C5): Directs ortho and para. The ortho position (C4) and para position (C2) are occupied. It directs to the open C6 position.
Both the acetoxy and bromo groups direct an incoming electrophile to the C6 position. However, the cumulative deactivating effect of four electron-withdrawing/deactivating groups would make an EAS reaction extremely difficult, likely requiring harsh reaction conditions. fiveable.me
| Substituent | Effect on Reactivity | Directing Effect |
|---|---|---|
| -OCOCH₃ (Acetoxy) | Deactivating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -Br (Bromo) | Deactivating | Ortho, Para |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For polyhalogenated substrates like this compound, the selectivity of the reaction is a critical consideration. The key step governing this selectivity is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of carbon-halogen bonds in this step follows the general trend: C-I > C-Br > C-Cl >> C-F. nih.gov
Given this reactivity order, palladium-catalyzed cross-coupling reactions on this compound are expected to occur selectively at the C-Br bond. nih.govresearchgate.net
Suzuki-Miyaura Reaction: This reaction couples an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. yonedalabs.com For the target molecule, the Suzuki-Miyaura coupling would selectively replace the bromine atom at C5 with an aryl, vinyl, or alkyl group from the boronic acid, leaving the chloro and fluoro substituents intact. thieme-connect.denih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org This reaction would also occur at the C-Br bond, resulting in the formation of a new carbon-carbon bond between C5 of the aromatic ring and one of the sp² carbons of the alkene, yielding a substituted styrene (B11656) derivative. mdpi.com
Sonogashira Reaction: This reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling of this compound would selectively functionalize the C5 position, replacing the bromine atom with an alkynyl group. organic-chemistry.orgnih.gov
| Reaction | Coupling Partner | Expected Product Structure |
|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | 5-R-2-chloro-4-fluorophenyl acetate |
| Heck | H₂C=CHR | 5-(CH=CHR)-2-chloro-4-fluorophenyl acetate |
| Sonogashira | HC≡CR | 5-(C≡CR)-2-chloro-4-fluorophenyl acetate |
Based on a comprehensive search of available scientific literature, there is currently no specific research published that details the chemical reactivity and mechanistic investigations of the compound This compound to the level of detail requested in the provided outline.
The search did not yield any studies focusing on the following specific areas for this particular molecule:
Reactivity profiling of its distinct halogen sites (Br, Cl, F) in cross-coupling reactions.
Ligand design and catalyst optimization for selective coupling at one of these halogen sites.
Mechanistic pathways of transmetalation and reductive elimination in catalysis involving this compound.
Specific functional group interconversions and derivatization strategies originating from this molecule.
Stereochemical aspects of its reactions.
While general principles of chemical reactivity for polyhalogenated aromatic compounds are well-established, applying these principles to a specific, unstudied molecule without experimental data would be speculative and would not meet the required standard of scientific accuracy. The provided search results discuss related but distinct molecules or general methodologies.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound.
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chloro 4 Fluorophenyl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H, ¹³C, ¹⁹F NMR Analysis for Structural Elucidation and Conformational Studies
A complete NMR analysis would provide precise chemical shifts (δ), coupling constants (J), and multiplicity for each unique proton, carbon, and fluorine atom in the molecule. This data is crucial for confirming the molecular structure. For 5-Bromo-2-chloro-4-fluorophenyl acetate (B1210297), one would expect to observe distinct signals for the aromatic protons, the methyl protons of the acetate group, and the fluorine atom, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents.
Expected ¹H NMR Data: A data table would typically present the chemical shift (in ppm), multiplicity (e.g., singlet, doublet, triplet), coupling constants (in Hz), and integration for each proton.
Expected ¹³C NMR Data: This would involve a table of chemical shifts for each carbon atom, including the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetate group.
Expected ¹⁹F NMR Data: A single signal would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Systems
Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals, especially in a complexly substituted aromatic ring. Solid-state NMR could provide insights into the molecular conformation and packing in the crystalline state. However, no published studies employing these techniques for 5-Bromo-2-chloro-4-fluorophenyl acetate were found.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O stretching of the acetate, and vibrations associated with the substituted benzene (B151609) ring. Analysis of these spectra could also offer clues about intermolecular interactions in the solid state.
Expected Vibrational Spectroscopy Data: A table would list the vibrational frequencies (in cm⁻¹) and their corresponding assignments to specific functional groups or vibrational modes.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
HRMS is a critical tool for determining the exact molecular weight of a compound, which in turn confirms its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would help to elucidate the structure by showing how the molecule breaks apart. For this compound, characteristic fragments would likely include the loss of the acetyl group and halogen atoms.
Expected HRMS Data: A data table would present the calculated and measured exact masses, along with the proposed elemental compositions for the molecular ion and significant fragment ions.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry and revealing details about the crystal packing.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Should a crystal structure be determined, a detailed table of these geometric parameters would be generated, providing fundamental insights into the molecule's architecture. This data would be invaluable for computational chemistry studies and for understanding structure-property relationships.
Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly
In related halogenated phenyl derivatives, weak intermolecular C—H⋯O hydrogen bonds are a common feature, often linking molecules into chains or more complex networks. nih.govresearchgate.net For instance, in the crystal structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, these types of hydrogen bonds are observed to propagate along a crystallographic axis, forming infinite chains. nih.govresearchgate.net
Furthermore, π–π stacking interactions are frequently observed in the crystal packing of aromatic systems. These interactions, arising from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings, contribute significantly to the stability of the crystal lattice. In some structures, these can manifest as "slipped" π–π interactions, where the rings are offset from one another. nih.gov The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the phenyl ring of this compound would also introduce the possibility of halogen bonding (X···X or X···O/N interactions), which can act as a significant directional force in crystal engineering.
The interplay of these various weak interactions—hydrogen bonds, π–π stacking, and halogen bonds—results in a complex supramolecular architecture. The specific geometry and energetics of these interactions would dictate the final, most stable crystalline form of the compound.
Table 1: Predicted Crystallographic and Interaction Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value/Type |
| Crystal System | Potentially Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) is common |
| Dominant Interactions | C—H⋯O Hydrogen Bonds, π–π Stacking, Halogen Bonds |
| Supramolecular Motifs | Chains, Layers, or 3D Networks |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbital Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelengths at which these absorptions occur provide valuable information about the electronic transitions within the molecule.
For an aromatic compound such as this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the phenyl ring. The substitution pattern on the aromatic ring, including the acetyl group and the halogen atoms, will influence the energy of these transitions and, consequently, the position of the absorption maxima (λmax).
The acetyl group (–OCOCH₃), with its carbonyl chromophore, can also exhibit n → π* transitions, although these are typically weaker in intensity compared to π → π* transitions. The presence of halogen atoms (Br, Cl, F) can cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands due to their electron-donating mesomeric effect and electron-withdrawing inductive effect.
A detailed analysis of the UV-Vis spectrum, often complemented by computational studies, can provide insights into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy gap. The solvent used for the analysis can also influence the position of the absorption bands, particularly for polar transitions like n → π*. While specific experimental UV-Vis data for this compound is not provided in the search results, a hypothetical spectrum based on similar aromatic esters would likely show strong absorptions in the UV region.
Table 2: Predicted UV-Vis Spectral Data and Electronic Transitions for this compound
| Transition Type | Predicted λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Associated Orbitals |
| π → π | 200 - 280 | 1,000 - 10,000 | Phenyl Ring |
| n → π | 280 - 320 | 10 - 100 | Carbonyl Group |
Computational and Theoretical Studies on 5 Bromo 2 Chloro 4 Fluorophenyl Acetate
Density Functional Theory (DFT) Calculations
DFT has become a standard method in computational chemistry for investigating the electronic structure of molecules. For 5-Bromo-2-chloro-4-fluorophenyl acetate (B1210297), DFT calculations would be instrumental in elucidating several key properties.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of 5-Bromo-2-chloro-4-fluorophenyl acetate. Furthermore, a conformational analysis would be necessary to explore the different spatial arrangements of the acetate group relative to the phenyl ring and to identify the global minimum energy conformation.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Following geometry optimization, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. A comparison of these theoretical spectra with experimentally obtained data, if available, is a crucial step for validating the accuracy of the computational method and the optimized geometry. Such analysis aids in the assignment of vibrational modes to specific molecular motions.
Prediction of Molecular Orbital Energies (HOMO-LUMO Gap) and Electronic Structure
DFT is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates a more reactive species. These calculations would provide a detailed picture of the electronic distribution and the nature of the chemical bonds within this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, an MEP map would highlight regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the HOMO and LUMO, various quantum chemical descriptors can be derived. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These indices provide quantitative measures of the molecule's reactivity and can be used to compare its chemical behavior with that of other related compounds.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While DFT calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of the molecule in a condensed phase, such as in a solvent. MD simulations model the movement of atoms over time, offering a dynamic picture of the molecule's conformational flexibility. For this compound, MD simulations could reveal how interactions with solvent molecules influence its structure and dynamics.
Based on the current available information, no specific computational and theoretical studies on the reaction pathway modeling and transition state analysis for the chemical compound “this compound” have been identified.
Consequently, the requested article focusing solely on this specific aspect of the compound cannot be generated at this time. Further research and publication in this specific area are needed to provide the detailed findings required for the outlined article structure.
Role As a Key Synthetic Intermediate and Building Block in Advanced Material and Chemical Research
Precursor in the Synthesis of Diverse Polyfunctionalized Aromatic Compounds
5-Bromo-2-chloro-4-fluorophenyl acetate (B1210297) is an ideal starting material for the synthesis of polyfunctionalized aromatic compounds. The distinct reactivity of its substituents allows for a programmed, stepwise introduction of new functional groups. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 5-position.
Common transformations include:
Suzuki, Stille, and Sonogashira coupling reactions at the bromine position to introduce new aryl, alkyl, or alkynyl groups.
Buchwald-Hartwig amination to form carbon-nitrogen bonds.
Hydrolysis of the acetate group to reveal the phenol (B47542) (5-bromo-2-chloro-4-fluorophenol), which can then undergo O-alkylation, O-arylation, or be used as a directing group for further electrophilic aromatic substitution.
This sequential functionalization is critical in the synthesis of complex molecules, such as pharmaceutical intermediates. For example, related structures like 5-bromo-2-chlorobenzoic acid are used as precursors in Friedel-Crafts acylation reactions to produce key intermediates for active pharmaceutical ingredients like Dapagliflozin. researchgate.netnih.gov The synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, a known intermediate, highlights the utility of the bromo-chlorophenyl scaffold in building complex diaryl ketone structures. researchgate.netnih.govgoogle.com
| Reaction Type | Reactive Site | Reagents/Catalysts | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | C-Br | Ar-B(OH)₂, Pd catalyst, Base | Introduction of a new aryl group at the 5-position |
| Acetate Hydrolysis | -OAc | Base (e.g., NaOH) or Acid (e.g., HCl) | Conversion to a hydroxyl group (-OH) |
| Friedel-Crafts Acylation (of related precursors) | Aromatic Ring | R-COCl, AlCl₃ | Formation of a ketone linkage researchgate.netgoogle.com |
| Buchwald-Hartwig Amination | C-Br | Amine, Pd catalyst, Ligand, Base | Formation of a C-N bond at the 5-position |
Scaffold for the Construction of Heterocyclic Systems
The substituted phenyl ring of 5-Bromo-2-chloro-4-fluorophenyl acetate serves as a foundational scaffold for building various heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the aromatic core can be incorporated into larger ring structures such as benzofurans, benzothiazoles, or quinolines.
For example, after hydrolysis of the acetate to the corresponding phenol, the resulting hydroxyl group and an adjacent ortho substituent (introduced via a coupling reaction at the bromine site) can undergo cyclization to form a benzofuran (B130515) ring. The synthesis of 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, although from a different precursor, demonstrates the principle of using a halogenated phenyl ring as the base for constructing benzofuran systems. nih.gov The halogens on the ring can direct the regiochemistry of these cyclization reactions and can be retained in the final product for further functionalization.
Enabling Compound for Structure-Activity Relationship (SAR) Studies of Related Molecules
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. This compound is an excellent starting point for such studies due to its multiple, distinct modification points. nih.govajol.infonih.gov
By systematically altering each substituent, researchers can probe the specific interactions between the molecule and its biological target:
The 5-bromo position: Can be replaced with a wide variety of groups using cross-coupling chemistry to explore how steric bulk and electronic properties in this region affect activity.
The 2-chloro position: Can be substituted or removed to assess the importance of a halogen at this position.
The 4-fluoro position: Fluorine is a common bioisostere for hydrogen and can influence metabolic stability and binding affinity through hydrogen bonding or dipole interactions. Its role can be confirmed by synthesizing the non-fluorinated analog.
The 1-acetate group: Can be hydrolyzed to the phenol and then converted into a library of ethers or esters to investigate the impact of the group's size, polarity, and hydrogen-bonding capability.
This systematic approach allows for the development of a comprehensive SAR model, guiding the design of more potent and selective analogs. mdpi.com
| Position | Original Group | Potential Modifications for SAR Studies | Rationale |
|---|---|---|---|
| 1 | -OAc (Acetate) | -OH, -OCH₃, -OEt, -O(CH₂)nCH₃, Esters | Probe H-bonding, polarity, and steric effects. |
| 2 | -Cl (Chloro) | -H, -F, -CH₃ | Determine the necessity of a halogen at this position. |
| 4 | -F (Fluoro) | -H, -Cl | Assess the role of fluorine in binding and metabolism. |
| 5 | -Br (Bromo) | Aryl, heteroaryl, alkyl, amine, cyano groups | Explore a large chemical space for improved potency/selectivity. |
Application in the Design and Synthesis of Analytical Probes
While direct applications are not extensively documented, the structural characteristics of this compound make it a promising precursor for the development of analytical probes, such as fluorescent sensors. The rigid, electron-rich aromatic core can be chemically elaborated to create molecules with desirable photophysical properties. For instance, related halogenated biphenyl (B1667301) compounds are known to exhibit excellent fluorescence properties and are used in preparing organic luminescent materials. guidechem.com
By conjugating this phenyl scaffold with known fluorophores or with specific recognition moieties (e.g., chelators for metal ions), it is possible to design probes where a binding event leads to a detectable change in fluorescence. The halogens can be used to tune the electronic properties of the aromatic system, thereby modulating the absorption and emission wavelengths of the resulting probe.
Potential in Materials Science: Precursors for Polymer Synthesis or Ligands for Metal Complexes
In materials science, this compound holds potential as a monomer for the synthesis of specialty polymers and as a building block for metal-organic frameworks (MOFs) or metal complexes.
Polymer Synthesis: The bromine atom provides a reactive handle for polycondensation reactions. Through reactions like Suzuki or Stille polycondensation, this compound could be polymerized with a di-boronic acid or di-stannane co-monomer to create conjugated polymers. The fluorine and chlorine atoms remaining on the polymer backbone would impart specific properties, such as increased thermal stability, altered solubility, and modified electronic characteristics, making them suitable for applications in organic electronics.
Ligands for Metal Complexes: The compound can be modified to act as a ligand for metal centers. For example, the bromine atom can be replaced with a coordinating group like pyridine (B92270). The resulting molecule can then bind to metal ions. Research has shown that related bromo-phenyl pyridine structures can form cyclometalated platinum(II) complexes. nih.gov Alternatively, hydrolysis of the acetate to a phenol provides a hydroxyl group that can be deprotonated to form a phenoxide, which can coordinate with a variety of metals. These complexes could have applications in catalysis, sensing, or as phosphorescent materials for organic light-emitting diodes (OLEDs).
Analytical Methodologies for Purity, Identity, and Quantification in Research Settings
Advanced Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Separation
Chromatographic methods are fundamental to the separation and purity assessment of "5-Bromo-2-chloro-4-fluorophenyl acetate". These techniques separate the target compound from any unreacted starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like phenyl acetates. For "5-Bromo-2-chloro-4-fluorophenyl acetate (B1210297)," a reversed-phase HPLC method would typically be employed. sielc.com In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Due to the aromatic and halogenated nature of the molecule, a UV detector is highly effective for detection. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically less than 2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. For a high-purity assessment of "this compound," UPLC can provide a more detailed impurity profile, separating closely related substances that might co-elute in a standard HPLC analysis. The enhanced efficiency of UPLC also leads to reduced solvent consumption, making it a more environmentally friendly option.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While "this compound" may require elevated temperatures for volatilization, GC can be a powerful tool for detecting volatile impurities. The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The choice of the stationary phase within the column is critical for achieving separation. A nonpolar or mid-polarity column would likely be effective. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with MS providing the added benefit of structural information for impurity identification.
Table 1: Comparison of Chromatographic Techniques for the Analysis of this compound
| Feature | HPLC | UPLC | GC |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Same as HPLC, but with smaller particle size columns and higher pressures. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Improved resolution and speed for complex mixtures compared to HPLC. | Suitable for volatile and thermally stable compounds. |
| Typical Stationary Phase | C18 or other modified silica (B1680970). | Sub-2 µm C18 or similar. | Polysiloxane-based polymers. |
| Typical Mobile Phase | Acetonitrile/water or methanol/water mixtures. sielc.com | Similar to HPLC, but with potentially different gradient profiles. | Inert gases like helium or nitrogen. |
| Detection | UV, Diode Array Detector (DAD). | UV, DAD, MS. | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Primary Use | Purity determination and quantification. | High-resolution impurity profiling and fast analysis. | Analysis of volatile impurities and byproducts. |
Spectroscopic Quantification Methods (e.g., Quantitative NMR, UV-Vis Spectrophotometry)
Spectroscopic methods offer alternative and complementary approaches to chromatographic techniques for the quantification of "this compound."
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For "this compound", ¹H NMR would be the most straightforward approach. A known amount of a certified internal standard is added to a precisely weighed sample of the compound. By comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated. Furthermore, given the presence of a fluorine atom, ¹⁹F qNMR could also be employed, offering high sensitivity and a wide chemical shift range, which can be advantageous.
UV-Vis Spectrophotometry is a simpler and more accessible technique for quantification. Aromatic compounds like "this compound" exhibit strong absorbance in the UV region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of solutions with known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is rapid and cost-effective but is less specific than chromatographic or NMR techniques and is susceptible to interference from any impurities that also absorb at the analytical wavelength.
Table 2: Overview of Spectroscopic Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | The signal area is directly proportional to the molar amount of the nuclei. | Primary method, high precision, no need for an identical reference standard, provides structural information. | Lower sensitivity compared to other methods, requires more expensive instrumentation. |
| UV-Vis Spectrophotometry | Based on the Beer-Lambert Law, relating absorbance to concentration. | Simple, rapid, cost-effective, good sensitivity for UV-active compounds. | Lower specificity, susceptible to interference from absorbing impurities. |
Chiral Separation Techniques for Enantiomeric Purity (if applicable to derivatives)
"this compound" itself is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, chiral separation techniques are not applicable for the analysis of this compound.
However, if "this compound" were to be used as a precursor in the synthesis of a chiral derivative, for example, through a reaction that introduces a stereocenter, then the resulting product mixture would require analysis for enantiomeric purity. In such a hypothetical scenario, techniques like chiral HPLC or chiral Supercritical Fluid Chromatography (SFC) would be employed. These methods use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The determination of the enantiomeric excess (e.e.) would be a critical quality control step for such a chiral derivative.
Future Research Directions and Unexplored Avenues
Development of Novel Organocatalytic and Biocatalytic Transformations
The pursuit of greener and more efficient synthetic methods is a cornerstone of modern chemistry. Organocatalysis and biocatalysis offer significant advantages in this regard, often providing high selectivity under mild reaction conditions.
Future research could focus on applying these catalytic systems to 5-Bromo-2-chloro-4-fluorophenyl acetate (B1210297). For instance, the development of organocatalytic methods for asymmetric transformations of this substrate could lead to the synthesis of chiral derivatives with potential applications in medicinal chemistry and materials science.
Biocatalysis, utilizing whole cells or isolated enzymes, represents another promising avenue. polimi.itmdpi.com The integration of biocatalytic steps in the synthesis of derivatives of 5-Bromo-2-chloro-4-fluorophenyl acetate could reduce the environmental impact of synthetic processes and allow for transformations that are challenging to achieve through traditional chemical methods. polimi.it Enzymes could be engineered to perform specific reactions on the phenyl acetate moiety, such as hydrolysis or transesterification, with high chemo- and regioselectivity.
Investigation of Solid-Phase Synthesis Approaches
Solid-phase synthesis has revolutionized the preparation of peptides and other complex molecules by simplifying purification and allowing for the automation of repetitive reaction sequences. peptide.com Investigating the application of solid-phase synthesis to this compound could open up new possibilities for the rapid generation of compound libraries.
This would involve immobilizing the compound or a derivative onto a solid support, such as a Merrifield resin, and then performing a series of chemical modifications. peptide.com The solid support facilitates the removal of excess reagents and byproducts by simple filtration, streamlining the synthetic process. This approach would be particularly valuable for the discovery of new compounds with desirable biological or material properties.
Integration into Automated Synthesis Platforms
The automation of chemical synthesis is a rapidly growing field that promises to accelerate the pace of discovery in chemistry. researchgate.netbeilstein-journals.org Integrating the synthesis and derivatization of this compound into automated platforms could enable high-throughput screening of reaction conditions and the rapid synthesis of analogs.
Automated systems can perform multi-step reactions, purifications, and analyses with minimal human intervention, allowing chemists to focus on experimental design and data analysis. researchgate.net This would be particularly advantageous for exploring the chemical space around this compound in a systematic and efficient manner.
Exploration of its Photochemical and Electrochemical Reactivity
The photochemical and electrochemical properties of halogenated aromatic compounds are of significant interest due to their potential applications in organic synthesis and materials science. The unique combination of bromo, chloro, and fluoro substituents on the phenyl ring of this compound suggests that it may exhibit interesting photochemical and electrochemical behavior.
Future research could explore the use of light or electricity to mediate novel transformations of this compound. For example, photochemical activation could lead to selective C-Br or C-Cl bond cleavage, providing a pathway to new functionalized derivatives. Similarly, electrochemical methods could be employed to study its redox properties and to drive synthetic reactions that are not accessible through conventional means.
Deepening Understanding of Structure-Reactivity Relationships through Advanced Computational Models
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. mdpi.com Advanced computational models, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.com
These models can provide insights into the influence of the different halogen substituents on the reactivity of the aromatic ring and the acetate group. For example, calculations could be used to predict the most likely sites for nucleophilic or electrophilic attack, to rationalize observed reaction outcomes, and to guide the design of new experiments. By combining computational and experimental approaches, a deeper understanding of the structure-reactivity relationships of this compound can be achieved.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-bromo-2-chloro-4-fluorophenyl acetate for high purity and yield?
- Methodological Answer :
-
Synthetic Routes : Start with halogenated phenyl precursors (e.g., 5-bromo-2-chloro-4-fluorophenol) and employ acetylation using acetic anhydride in the presence of a catalyst like H₂SO₄ or DMAP. Adjust stoichiometric ratios (e.g., 1:1.2 phenol:acetic anhydride) and monitor reaction progress via TLC .
-
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode) .
-
Yield Optimization : Conduct kinetic studies at varying temperatures (50–80°C) and solvent systems (e.g., DCM vs. THF) to identify ideal conditions.
- Data Table :
| Parameter | Typical Value | Source |
|---|---|---|
| Molecular Weight | ~265.5 g/mol (calculated) | |
| Purity Threshold | >97% (HPLC/GC) | |
| Common Byproducts | Diacetylated derivatives | Inferred |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Expect aromatic proton signals in δ 6.8–7.5 ppm (multiplet patterns due to adjacent halogens). Acetate methyl protons at δ 2.1–2.3 ppm (singlet) .
- ¹³C NMR : Carbonyl carbon at δ 170–175 ppm; aromatic carbons influenced by electronegative substituents (Br, Cl, F) .
- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z ~265.5 and fragment peaks (e.g., loss of acetyl group: m/z ~223.5) .
- FT-IR : Confirm ester C=O stretch at ~1740 cm⁻¹ and C-O stretch at ~1220 cm⁻¹ .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Storage Conditions : Store at 0–6°C in amber vials to prevent photodegradation. Avoid moisture by using desiccants (silica gel) .
- Stability Testing :
- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks. Monitor purity via HPLC.
- Light Sensitivity : Compare NMR spectra of light-exposed vs. protected samples.
- Key Degradation Products : Hydrolysis to 5-bromo-2-chloro-4-fluorophenol (confirmed by LC-MS) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in crystallographic data for halogenated aryl acetates?
- Methodological Answer :
-
Software Tools : Use SHELX for refinement (e.g., SHELXL for small-molecule crystallography) and ORTEP-3 for visualizing electron density maps .
-
Discrepancy Analysis : Compare experimental vs. DFT-calculated bond lengths (e.g., C-Br: ~1.89 Å). Adjust torsion angles for steric clashes caused by halogen substituents .
-
Case Study : For 4-bromo-3-fluorophenyl acetate, DFT (B3LYP/6-31G*) optimized geometry matched experimental data within 0.02 Å .
- Data Table :
| Parameter | Experimental (X-ray) | Computational (DFT) | Source |
|---|---|---|---|
| C-Br Bond Length | 1.90 Å | 1.89 Å | |
| C-O (Ester) Bond Angle | 120° | 121° |
Q. What strategies address contradictions in reaction kinetics for halogenated aryl acetate syntheses?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow NMR to track real-time acetylation rates. Compare Arrhenius plots for Br vs. Cl substituents (e.g., Eₐ differences of ~5–10 kJ/mol) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions but may increase side-product formation. Use Eyring analysis to quantify solvent polarity impacts .
- Competing Pathways : Identify intermediates via LC-MS/MS. For example, bromine may act as a leaving group under basic conditions, requiring pH control (pH 6–8) .
Q. How can researchers design experiments to probe the electronic effects of halogen substituents in catalytic applications?
- Methodological Answer :
- Electrochemical Studies : Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to measure redox potentials. Compare Br (σₚ ~0.23) vs. Cl (σₚ ~0.47) Hammett parameters .
- Catalytic Screening : Test Suzuki-Miyaura coupling using this compound with Pd(PPh₃)₄. Monitor cross-coupling efficiency with phenylboronic acids (e.g., 4-fluorophenylboronic acid) .
- DFT Modeling : Calculate Fukui indices to predict reactive sites for nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
